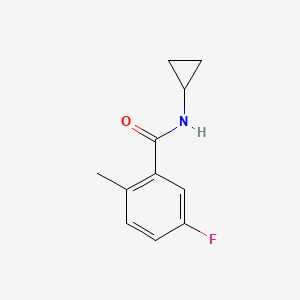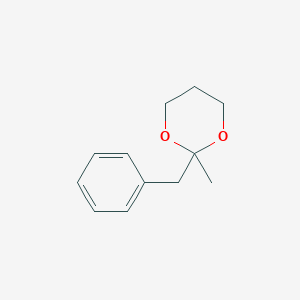
(2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride: is a chiral amino acid derivative that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom and a hydroxyl group on the phenyl ring, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride typically involves the bromination of a suitable phenylalanine derivative. One common method includes the following steps:
Bromination: The starting material, such as 4-hydroxyphenylalanine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Protection and Deprotection: Protecting groups may be used to shield the amino and hydroxyl groups during the bromination process. After bromination, these protecting groups are removed under mild conditions.
Hydrochloride Formation: The final step involves converting the free amino acid into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinone derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinone derivatives.
Reduction: 2-Amino-2-(4-hydroxyphenyl)acetic acid.
Substitution: 2-Amino-2-(3-substituted-4-hydroxyphenyl)acetic acid derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride is used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups on the phenyl ring play a crucial role in binding to these targets, influencing their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use.
類似化合物との比較
4-Hydroxyphenylalanine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Bromo-4-hydroxybenzoic acid: Similar functional groups but lacks the amino acid moiety, leading to different applications and properties.
2-Amino-3-bromo-4-hydroxybenzoic acid: Similar structure but with different positioning of the amino group, affecting its reactivity and interactions.
Uniqueness: The presence of both the bromine and hydroxyl groups on the phenyl ring, along with the amino acid backbone, makes (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride unique. This combination of functional groups allows for versatile chemical modifications and interactions with biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C8H9BrClNO3 |
|---|---|
分子量 |
282.52 g/mol |
IUPAC名 |
(2S)-2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8BrNO3.ClH/c9-5-3-4(1-2-6(5)11)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);1H/t7-;/m0./s1 |
InChIキー |
JNOSNVDSECXXQG-FJXQXJEOSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)Br)O.Cl |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Br)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


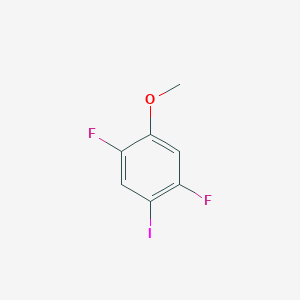

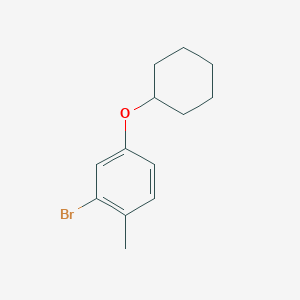
![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)
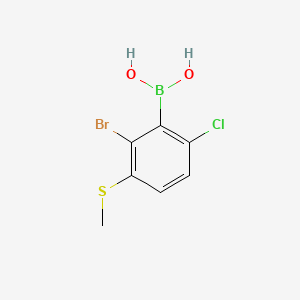
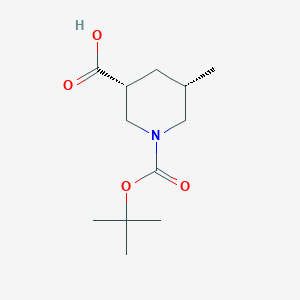
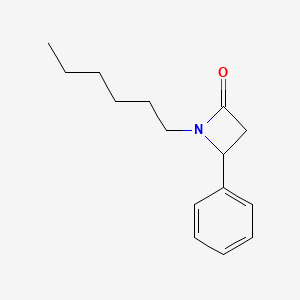


![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)
